molecular formula C6H6FN B591097 3-Fluoroaniline-d5 CAS No. 1398065-56-9

3-Fluoroaniline-d5

Cat. No.: B591097
CAS No.: 1398065-56-9
M. Wt: 116.15
InChI Key: QZVQQUVWFIZUBQ-TZVKMIMGSA-N
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Description

3-Fluoroaniline-d5 is a deuterated analog of 3-fluoroaniline, engineered for applications demanding high isotopic precision. The replacement of five hydrogen atoms with deuterium provides a significant mass shift, allowing for clear and unambiguous differentiation from the non-deuterated compound during mass spectrometric (MS) analysis without altering its fundamental chemical behavior . This makes it an ideal internal standard for isotope dilution mass spectrometry, enabling highly accurate quantification of 3-fluoroaniline and related compounds in complex biological and environmental matrices via GC-MS or LC-MS workflows . Beyond its primary role in mass spectrometry, this deuterated compound is also valuable in NMR spectroscopy, where its selective labeling minimizes proton background interference, aiding in high-resolution structural analysis and spectral calibration . In pharmaceutical and metabolic research, this compound serves as a critical tracer for investigating the metabolic pathways, degradation profiles, and bioavailability of fluoroaromatic aniline derivatives, leveraging its stable isotopic label for long-term analytical reliability in mechanistic and kinetic studies . The compound's utility extends to environmental analysis, where it functions as a recovery standard for detecting aromatic amines and fluorinated pollutants in air, water, and soil samples .

Properties

CAS No.

1398065-56-9

Molecular Formula

C6H6FN

Molecular Weight

116.15

IUPAC Name

N,N,2,4,6-pentadeuterio-3-fluoroaniline

InChI

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2

InChI Key

QZVQQUVWFIZUBQ-TZVKMIMGSA-N

SMILES

C1=CC(=CC(=C1)F)N

Synonyms

3-Fluoro-benzenamine-d5;  m-Fluoro-aniline-d5;  1-Amino-3-fluorobenzene-d5;  3-Fluorobenzenamine-d5;  3-Fluorophenylamine-d5;  4-Amino-2-fluorobenzene-d5;  NSC 10300-d5;  m-Fluoroaniline-d5;  m-Fluorophenylamine-d5

Origin of Product

United States

Advanced Synthetic Methodologies for Site Specific Deuteration of 3 Fluoroaniline D5

Regiospecific Deuterium (B1214612) Incorporation Strategies in Aromatic Amine Systems

Achieving regiospecific deuteration in aromatic amines like 3-fluoroaniline (B1664137) requires precise control over the reaction conditions and the choice of catalyst or reagent. The electronic nature of the substituent, in this case, the fluorine atom and the amino group, directs the position of deuterium exchange.

Hydrogen-Deuterium Exchange (H/D Exchange) Techniques

Direct H/D exchange is a common and efficient method for introducing deuterium into a molecule. This involves treating the substrate with a deuterium source under conditions that facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions.

Heterogeneous metal catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are widely used for H/D exchange reactions. jst.go.jpmdpi.com These catalysts are effective in activating C-H bonds, allowing for their replacement with deuterium from a deuterium source, typically deuterium oxide (D₂O). jst.go.jpresearchgate.net

Platinum on Carbon (Pt/C): Pt/C has shown a higher tendency to catalyze deuteration on aromatic positions compared to aliphatic ones. mdpi.comresearchgate.net For anilines, Pt/C can facilitate H/D exchange in D₂O at room temperature, with higher temperatures (e.g., 80 °C) leading to increased deuterium incorporation, up to 98%. researchgate.netmdpi.com The reaction is often performed under a hydrogen atmosphere, which is believed to play a role in activating the catalyst. jst.go.jpresearchgate.net

Palladium on Carbon (Pd/C): While Pd/C is also an effective catalyst, it often requires harsher conditions, such as high temperatures (>220°C), for the deuteration of arenes. jst.go.jp However, it can be highly regioselective for certain positions, such as the benzylic position, under milder conditions. mdpi.commdpi.com For aniline (B41778) derivatives, a combination of Pd/C and Pt/C can have a synergistic effect, enabling deuteration at sterically hindered positions. mdpi.com For instance, the deuteration of 4-ethylaniline (B1216643) with Pd/C showed excellent deuterium enrichment at the benzylic-CH₂ position at a mild temperature. mdpi.com

Data sourced from multiple studies on metal-catalyzed deuteration. mdpi.commdpi.com

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including H/D exchange. unipa.itacs.org It can significantly reduce reaction times and improve deuterium incorporation efficiency. researchgate.netrroij.com

Microwave-assisted deuteration can be performed with or without a catalyst. For instance, a microwave-promoted, metal-free deuteration of anilines has been developed using D₂O as the deuterium source and thionyl chloride as an additive. rroij.com This method allows for the completion of the exchange reaction in a short time (e.g., 30 minutes) at elevated temperatures (e.g., 130°C). rroij.com

In another approach, microwave-assisted deuteration of ketones was achieved using D₂O and deuterated trifluoroacetic acid (CF₃COOD), demonstrating rapid and highly isotope-efficient exchange. researchgate.net While this was applied to ketones, the principle can be extended to other functional groups. The benefits of using microwaves include rapid heating and the ability to reach higher temperatures than conventional heating methods, which can overcome the activation energy barrier for C-H bond cleavage. researchgate.netresearchgate.netcardiff.ac.uk

Table 2: Microwave-Promoted Deuteration of Aniline

Substrate Deuterium Source Additive Temperature (°C) Time (min)

Data from a study on microwave-promoted deuteration of anilines. rroij.com

Deuterated strong acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source for H/D exchange in aromatic compounds. researchgate.netresearchgate.net The acidic conditions facilitate electrophilic substitution of hydrogen with deuterium on the aromatic ring. researchgate.net

The H/D exchange of aromatic amines and amides using CF₃COOD has been shown to be effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups. researchgate.net The reaction often requires elevated temperatures (e.g., 110°C) and prolonged reaction times (e.g., 16 hours). researchgate.net The efficiency of deuteration is influenced by the basicity of the aniline, with less basic anilines showing better results. researchgate.net In some cases, a palladium catalyst is used in conjunction with the acid to improve reactivity, particularly for electron-poor substrates. nih.gov

Table 3: Acid-Catalyzed Deuteration of Aromatic Amines

Substrate Type Acid Catalyst Temperature (°C) Time (h)

General conditions reported for acid-catalyzed deuteration. researchgate.net

A recent and highly effective method for the deuteration of aromatic compounds, including anilines, involves the use of catalytic amounts of a hexafluorophosphate (B91526) salt (e.g., KPF₆) in a mixture of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O. researchgate.netchemrxiv.orgresearchgate.netnih.govdigitellinc.com This method operates under mild, ambient conditions and provides high yields and excellent deuterium incorporation. researchgate.netchemrxiv.orgresearchgate.net

The mechanism is believed to involve the activation of the typically inert P-F bond in the hexafluorophosphate anion by an interactive hydrogen-bonding network with HFIP-d1 and D₂O. researchgate.netchemrxiv.orgresearchgate.net This in-situ generates DPO₂F₂, which then triggers the hydrogen isotope exchange. researchgate.netchemrxiv.orgresearchgate.net This technique has been successfully applied to a wide range of phenols, anilines, anisoles, and heterocyclic compounds. researchgate.netchemrxiv.orgresearchgate.net

Table 4: Hexafluorophosphate-Triggered Deuteration of Aromatic Compounds

Substrate Class Catalyst Solvent Deuterium Source Conditions

General conditions for hexafluorophosphate-triggered HIE. researchgate.netchemrxiv.orgresearchgate.net

Acid-Catalyzed Deuteration Protocols (e.g., Trifluoroacetic Acid)

Step-by-Step Construction of Deuterated Fluoroanilines from Labeled Precursors

An alternative to direct H/D exchange is the synthesis of the target molecule from already deuterated starting materials. This multi-step approach can offer high isotopic purity and regiospecificity. google.com

For 3-fluoroaniline-d5, a plausible synthetic route could involve the following steps:

Diazotization of a deuterated aniline derivative: Starting with a perdeuterated aniline, a diazonium salt can be formed.

Introduction of the fluorine atom: The diazonium group can be replaced with a fluorine atom using a suitable reagent, such as in a Schiemann reaction.

Reduction of a nitro group: Alternatively, one could start with a deuterated fluorobenzene, introduce a nitro group, and then reduce it to the amine. rsc.org

A reported synthesis of 3-fluorophenol (B1196323) starts from 3-fluoroaniline, which undergoes diazotization followed by hydrolysis. google.com A reverse approach could potentially be envisioned where a deuterated phenol (B47542) is converted to the corresponding aniline.

Another strategy involves the reductive deamination of anilines. A method has been reported for the one-step replacement of an amino group with deuterium via diazotization in a mixture of water and deuterated chloroform (B151607) (CDCl₃), which serves as the deuterium source. acs.org This could be applied to a precursor molecule to introduce deuterium at a specific position before forming the final 3-fluoroaniline structure.

A general and versatile synthesis of selectively deuterated amines has been developed starting from ynamides. nih.gov By treating ynamides with a mixture of triflic acid and a deuterated silane, a range of amines with high levels of deuterium incorporation at the α and/or β positions can be obtained. nih.gov While this is more applicable to alkylamines, it highlights the diversity of methods available for constructing deuterated amine-containing molecules.

Reductive Deamination of Anilines for Deuterium Integration

One established method for introducing deuterium into an aromatic ring in place of an amino group is through reductive deamination. This process typically involves two key steps: diazotization of the aniline followed by a reduction step where the diazonium group is replaced by a deuterium atom.

A common approach involves the diazotization of the aniline using a nitrite (B80452) source, such as sodium nitrite, in the presence of an acid. The resulting diazonium salt is then reduced. Various reagents and conditions can be employed for the reduction step to achieve deuteration. For instance, a one-pot method describes the deamination of substituted anilines using sodium nitrite and acetic acid for diazotization, followed by reduction with sodium bisulfite. researchgate.net This method offers a green approach by utilizing inexpensive and less hazardous reagents under mild conditions. researchgate.net

Another protocol for the replacement of the amino group with deuterium involves diazotization in a mixture of water and a deuterated solvent like deuterated chloroform (CDCl₃). researchgate.net In this case, the deuterated solvent serves as the source of the deuterium atom that replaces the diazonium group. researchgate.net This method is advantageous for its simplicity and the ability to incorporate deuterium directly into the aromatic system. researchgate.net The general applicability of these methods allows for the synthesis of a wide array of deuterated aromatic compounds from their corresponding anilines.

Table 1: Comparison of Reductive Deamination Methods for Deuterium Integration

Method Diazotization Reagent Reducing Agent/Deuterium Source Key Features Reference
Method A Sodium Nitrite / Acetic Acid Sodium Bisulfite One-pot synthesis; uses inexpensive, 'green' reagents; mild conditions. researchgate.net
Method B Not specified Deuterated Chloroform (CDCl₃) Uses deuterated solvent as the deuterium source; suitable for various substrates. researchgate.net
Method C Pentyl Nitrite Tetrahydrofuran (boiling) Aprotic diazotization; one-pot deamination. researchgate.net

Mechanistic Investigations of Deuteration Reactions and Pathways

Understanding the mechanisms of deuteration is crucial for optimizing reaction conditions and achieving high selectivity. For anilines, several catalytic pathways have been investigated, primarily focusing on hydrogen isotope exchange (HIE) reactions.

One prominent mechanism involves the use of heterogeneous iron-based catalysts with heavy water (D₂O) as the deuterium source. cardiff.ac.ukacs.org Recent studies have highlighted atomically dispersed Fe–P pair-site catalysts supported on phosphorus-doped carbon. cardiff.ac.ukacs.org Mechanistic investigations and density functional theory (DFT) calculations reveal that these Fe–P pair sites are key to activating D₂O. cardiff.ac.uk The catalyst facilitates the splitting of D₂O to form adsorbed deuterium species (*D). cardiff.ac.ukacs.org These active deuterium species then perform an electrophilic attack on the electron-rich ortho- and para-positions of the adsorbed aniline, leading to a protonated intermediate and subsequent regioselective deuteration. cardiff.ac.ukacs.org This "water-splitting" mechanism is distinct from many other deuteration reactions and allows for the use of the most practical deuterium agent, D₂O. nature.com

Another investigated pathway involves hexafluorophosphate (PF₆⁻) anions in a deuterated fluorinated alcohol, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁), and D₂O. researchgate.net This system facilitates HIE on aromatic compounds, including anilines, under ambient conditions. researchgate.net Mechanistic studies suggest the in-situ formation of DPO₂F₂ from the hexafluorophosphate, which then triggers the HIE. researchgate.net This process enables the activation of strong C-H bonds for deuteration. researchgate.net The elucidation of reaction mechanisms is often supported by kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to its non-deuterated counterpart, providing insights into C-H bond cleavage steps. uni-rostock.de

Table 2: Mechanistic Pathways for Aniline Deuteration

Catalytic System / Method Proposed Mechanism Key Intermediates / Species Deuterium Source Reference
Fe–P Pair-Site Catalyst Catalyst-assisted D₂O activation and electrophilic attack Adsorbed *D species, protonated aniline intermediate D₂O cardiff.ac.ukacs.org
Hexafluorophosphate (PF₆⁻) / HFIP-d₁ In-situ generation of an active deuterating agent DPO₂F₂ D₂O / HFIP-d₁ researchgate.net
Cobalt(II)-porphyrin complex Stepwise radical mechanism involving H-atom abstraction Co(III)-nitrene radical, Co(III)-amido complex Not specified for deuteration rsc.org

Green Chemistry Principles and Sustainable Approaches in Deuterium Labeling

The principles of green chemistry are increasingly being integrated into the synthesis of deuterated compounds to enhance sustainability and reduce environmental impact. scielo.org.mx A primary goal is the development of late-stage labeling methodologies that are both atom-economical and utilize abundant, inexpensive deuterium sources. uni-rostock.de

A significant advancement in green deuteration is the use of heavy water (D₂O) as the deuterium source. scielo.org.mx D₂O is cheap, readily available, and environmentally benign, making it an ideal reagent for sustainable processes. cardiff.ac.ukrsc.org Catalytic systems that can efficiently activate D₂O are therefore highly sought after. cardiff.ac.ukacs.org

The development of catalysts based on earth-abundant and non-noble metals, such as iron, is another cornerstone of green deuteration chemistry. cardiff.ac.uknature.comnih.gov Nanostructured iron catalysts and single-atom iron catalysts have proven effective for the selective deuteration of anilines and other heterocycles, offering a low-cost and more sustainable alternative to precious metal catalysts like platinum, iridium, or rhodium. cardiff.ac.uknature.comresearchgate.net These iron-based systems can be used on a large scale and are often recyclable, further enhancing their green credentials. nature.comnih.gov

Furthermore, green chemistry encourages the use of milder reaction conditions and the avoidance of harsh reagents like strong acids or bases. scielo.org.mx The development of photocatalytic and electrochemical methods, which can operate under mild conditions, aligns with these principles. researchgate.net These approaches often exhibit high atom economy and utilize readily available starting materials, representing a move towards more sustainable synthetic chemistry. researchgate.netscielo.org.mx

Elucidation of Molecular Structure, Dynamics, and Electronic States Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Aniline (B41778) Derivatives

High-resolution NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. The introduction of deuterium (B1214612) in 3-fluoroaniline-d5 offers unique advantages for various NMR methodologies.

Deuterium NMR (²H-NMR) serves as a direct method for confirming the sites of deuteration within the this compound molecule. The ²H nucleus, with a spin of I=1, has a nuclear quadrupole moment that results in broader resonance signals compared to protons. However, these signals are highly specific to the deuterated positions. By analyzing the ²H-NMR spectrum, researchers can verify that deuterium atoms have replaced hydrogen atoms on the aromatic ring and the amine group as intended during synthesis.

Furthermore, ²H-NMR is instrumental in quantifying the level of deuterium enrichment at each site. The integral of the deuterium signal is directly proportional to the number of deuterium nuclei, allowing for a precise determination of isotopic purity. This is crucial for ensuring the quality of the labeled compound for subsequent experiments.

Multi-dimensional NMR techniques provide correlational data that reveals the connectivity and spatial relationships between different nuclei within the this compound molecule.

¹H/¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon-13 nuclei that are directly bonded. In this compound, the remaining protons (if any) can be correlated with their attached carbons, aiding in the assignment of the ¹³C spectrum. The absence of expected cross-peaks can confirm the high level of deuteration.

¹H/²H Correlation Spectroscopy: This specialized 2D NMR experiment directly correlates proton and deuterium nuclei. It is particularly useful for identifying residual protons and their proximity to deuterated sites. This can provide detailed information about the isotopic distribution and can be used to study isotope effects on chemical shifts.

These multi-dimensional techniques, when applied to deuterated aniline derivatives, offer a comprehensive picture of the molecular structure and isotopic labeling pattern.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, where molecular motion is restricted. For deuterated compounds like this compound, ssNMR provides unique insights.

Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. researchgate.netresearchgate.net In the context of this compound, ¹³C and ¹⁹F CP/MAS NMR spectra can confirm the phase purity of crystalline samples and provide information about the local environment of each atom. researchgate.net The use of deuteration can simplify ¹H ssNMR spectra by reducing the strong dipolar couplings between protons, allowing for better resolution and the study of specific proton-deuteron interactions.

Studies on similar systems, like polyaniline, have demonstrated that solid-echo and CP/MAS experiments on deuterated samples can reveal details about molecular motions, such as phenyl ring flips. mdpi.com This type of dynamic information is crucial for understanding the properties of the material in its solid form. The analysis of different solid-state phases and their transitions can also be aided by ssNMR, as demonstrated in studies where deuteration was used to probe temperature-dependent changes in atomic displacement. acs.org

NMR relaxation studies provide information on the motion of molecules over a wide range of timescales. The spin-lattice relaxation time (T₁), also known as the longitudinal relaxation time, characterizes the rate at which the nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. ucl.ac.ukwikipedia.org This relaxation is driven by fluctuating local magnetic fields caused by molecular motion.

In deuterated molecules like this compound, deuterium spin relaxation is particularly informative. nih.gov The dominant relaxation mechanism for deuterium is the quadrupolar interaction, which is highly sensitive to the orientation and motion of the C-D bond. By measuring the T₁ of the deuterium nuclei, researchers can gain insights into the rotational correlation times of the molecule, which describe the timescale of its tumbling in solution. ismar.orgnih.gov

Comparing the relaxation behavior of deuterated and non-deuterated analogues allows for the separation of different relaxation contributions and a more detailed understanding of the molecular dynamics. For instance, studies on other deuterated molecules have used ²H NMR relaxation to probe backbone dynamics and order parameters in proteins. nih.gov

Solid-State NMR Applications in Condensed Phase Analysis

Vibrational Spectroscopy (Infrared and Raman) with Isotopic Substitution Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in vibrational frequencies, a phenomenon known as the deuterium effect. This effect is a powerful tool for the detailed assignment of vibrational modes.

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the substitution of H with D in a specific bond (e.g., C-H or N-H) will cause the stretching and bending vibrations associated with that bond to shift to lower frequencies. msu.edu

By comparing the IR and Raman spectra of 3-fluoroaniline (B1664137) and this compound, vibrational modes can be definitively assigned. For example, the N-H stretching vibrations in aniline derivatives typically appear in the region of 3400-3500 cm⁻¹. acs.org Upon deuteration of the amine group to ND₂, these modes will shift to a lower frequency. Similarly, the aromatic C-H stretching and bending vibrations will be shifted in the spectrum of this compound.

This isotopic labeling approach allows for the unambiguous assignment of complex vibrational spectra, which is essential for understanding the molecule's force field, bond strengths, and intramolecular interactions. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to support and refine these vibrational assignments. researchgate.net

Analysis of Overtone and Combination Bands

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of elemental compositions and the verification of isotopic incorporation. researchgate.netresearchgate.net

For this compound, the theoretical exact mass of the neutral molecule is approximately 116.0809 Da, compared to 111.0484 Da for the non-deuterated 3-fluoroaniline. nih.gov HRMS can easily distinguish between these and other isotopologues (molecules that differ only in their isotopic composition, e.g., d4 or d3 species). By analyzing the relative intensities of the mass peaks corresponding to each isotopologue, the isotopic purity of a this compound sample can be accurately calculated. nih.govrsc.org This is crucial for applications where a high degree of deuteration is required.

Table 1: Theoretical Masses of 3-Fluoroaniline Isotopologues

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
3-FluoroanilineC₆H₆FN111.0484
3-Fluoroaniline-d1C₆H₅DFN112.0547
3-Fluoroaniline-d2C₆H₄D₂FN113.0610
3-Fluoroaniline-d3C₆H₃D₃FN114.0672
3-Fluoroaniline-d4C₆H₂D₄FN115.0735
This compoundC₆HD₅FN116.0798
3-Fluoroaniline-d7C₆D₇FN118.0923

Note: The specific mass will vary slightly depending on the position of the deuterium atoms. The d5 and d7 isotopologues listed assume deuteration on the ring and amino group.

Tandem Mass Spectrometry (MS/MS) goes a step further by isolating a specific ion (a precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov This technique is exceptionally powerful for elucidating fragmentation pathways and confirming molecular structures. nih.govresearchgate.net

In the analysis of this compound, the molecular ion ([M]+• or [M+H]+) would be selected as the precursor. The resulting fragmentation pattern, when compared to that of unlabeled 3-fluoroaniline, provides direct evidence for the fragmentation mechanisms. For instance, the loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pathway for anilines. In this compound, observing the loss of DCN (deuterated hydrogen cyanide) would confirm that the carbon and nitrogen originate from the ring and amino group, respectively, and that one of the deuterium atoms from the ring is involved. The deuterium labels act as tracers, allowing researchers to follow the atoms through complex rearrangement and fragmentation processes. nih.govresearchgate.net This level of detail is critical for distinguishing between isomers and understanding the fundamental behavior of ions in the gas phase. nih.gov

Table 2: Hypothetical MS/MS Fragmentation of Protonated this compound

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Formula of Loss
117.0876 ([C₆HD₅FN+H]⁺)90.0673-HCN, -D-DCN
117.0876 ([C₆HD₅FN+H]⁺)89.0595-H₂CN, -D-D₂CN
117.0876 ([C₆HD₅FN+H]⁺)97.0798-HF-HF

Note: This table is illustrative. Actual fragmentation would be confirmed by experimental data.

Advanced Electronic Spectroscopy for Excited State Characterization and Deuteration-Induced Shifts

Advanced electronic spectroscopy techniques, such as Laser-Induced Fluorescence (LIF) excitation spectroscopy, provide high-resolution data on the electronic states of molecules. orcid.org The transition from the ground electronic state (S₀) to the first excited singlet state (S₁) is particularly sensitive to molecular structure and isotopic substitution.

Deuteration of the aromatic ring in 3-fluoroaniline to form this compound induces measurable shifts in the electronic transition energies. aip.org These "isotope shifts" primarily arise from changes in the zero-point vibrational energy (ZPVE) between the ground and excited electronic states. The ZPVE is lower for the heavier deuterated molecule. If the vibrational force constants (and thus the ZPVE) change upon electronic excitation, the energy of the S₁ ← S₀ transition will be different for the deuterated and non-deuterated species. acs.orgnih.gov

Studies on aniline and p-fluoroaniline have shown that deuteration on the ring versus the amino group has different effects, providing evidence for site-specific electronic transitions. aip.org For instance, it was demonstrated that the S₁ ← S₀ transition is localized more on the aromatic ring, while ionization (removal of an electron) occurs from the nitrogen lone pair. aip.org In this compound, the five deuterium atoms on the ring would significantly impact the vibronic structure (the coupling between electronic and vibrational transitions) associated with ring-based vibrational modes. acs.orgnih.gov Furthermore, deuteration can influence non-radiative decay processes from the excited state, sometimes leading to an increase in fluorescence quantum yield and a longer excited-state lifetime by reducing the efficiency of vibrational relaxation pathways. nih.gov

Computational and Theoretical Investigations of 3 Fluoroaniline D5

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide profound insights into the electronic structure and energetic properties of molecules like 3-Fluoroaniline-d5. These computational methods allow for the detailed examination of molecular geometries, vibrational frequencies, and electronic properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. For derivatives of aniline (B41778), DFT methods, such as B3LYP, have been successfully used to calculate optimized geometrical parameters, atomic charges, and vibrational frequencies. science.govscience.gov

Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, can determine the most stable conformation of this compound. scirp.org These calculations yield precise bond lengths and angles. For related molecules, optimized geometries have shown good agreement with experimental data from X-ray diffraction. researchgate.net

Vibrational frequency analysis is another key application of DFT. The calculated harmonic vibrational frequencies are often scaled to better match experimental results from FT-IR and FT-Raman spectroscopy, accounting for anharmonicity and basis set limitations. scirp.org This comparative analysis of calculated and experimental spectra allows for the precise assignment of vibrational modes. scirp.orgresearchgate.net For instance, in studies of similar molecules, the potential energy distribution (PED) is used to assign vibrational frequencies. scirp.org

Table 1: Illustrative DFT Calculation Parameters for Aromatic Amines

Parameter Method/Basis Set Application
Functional B3LYP Geometry Optimization, Vibrational Frequencies
Basis Set 6-311++G(d,p) High-accuracy calculations for geometry and spectra

This table is for illustrative purposes and actual parameters may vary based on the specific study.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide valuable, albeit sometimes less accurate, initial insights into the electronic structure. For more accurate results, higher-level ab initio methods are employed. For related fluoro-substituted aromatic compounds, ab initio calculations have been used to determine molecular geometries and interpret vibrational spectra. researchgate.net The combination of experimental data with ab initio calculations allows for a comprehensive understanding of the molecule's properties. rsc.org

Frontier Molecular Orbital Theory and Electrostatic Potential Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov This is useful for predicting how a molecule will interact with other species. For substituted anilines, the MEP can highlight the reactive sites on the molecule. nih.gov

Table 2: Key Concepts in FMO and MEP Analysis

Concept Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of molecular stability and reactivity.

| MEP Surface | 3D plot of electrostatic potential | Visualizes charge distribution and reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which can then be validated against experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP), is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra have shown good agreement with experimental data for a variety of organic molecules. researchgate.net

IR Spectroscopy: As mentioned in section 4.1.1, DFT calculations are a standard tool for predicting infrared (IR) vibrational frequencies. The calculated spectra are often compared with experimental FT-IR spectra to confirm molecular structure and vibrational assignments. scirp.orgnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov These calculations can determine the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π*). researchgate.net For related compounds, TD-DFT has been shown to provide results that are in reasonable agreement with experimental UV-Vis spectra. researchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Basis Set Example Application
NMR GIAO 6-311++G(2d,p) Prediction of ¹H and ¹³C chemical shifts. nih.gov
IR DFT (B3LYP) 6-311++G(d,p) Calculation of vibrational frequencies. scirp.org

| UV-Vis | TD-DFT | CAM-B3LYP/6-311+G(d,p) | Prediction of electronic absorption wavelengths. nih.gov |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms and characterizing transition states. By modeling the potential energy surface of a reaction, chemists can understand the pathways from reactants to products.

Transition state theory involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. scirp.org The structure of this transition state provides critical insights into the mechanism of the reaction. e3s-conferences.org DFT calculations are frequently used to optimize the geometries of reactants, products, and transition states. nih.gov The climbing image nudged elastic band (CI-NEB) method is one technique used to find transition state structures. osti.gov

For complex reactions, such as those involving catalysts or multiple steps, computational modeling can help to distinguish between different possible mechanisms. e3s-conferences.orgschrodinger.com For example, in palladium-catalyzed reactions, DFT calculations have been used to investigate the electronic structure of intermediates and understand the reaction pathway. While specific studies on the reaction mechanisms of this compound are limited, the established computational methodologies are fully applicable. youtube.com

Mechanistic Studies and Kinetic Isotope Effects Involving 3 Fluoroaniline D5

Primary and Secondary Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. unam.mxwikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to the rate constant with the heavy isotopologue (kH). wikipedia.org This effect is a quantum mechanical phenomenon arising from the differences in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope like deuterium (B1214612) (C-D) has a lower zero-point energy than a bond to a lighter isotope like hydrogen (C-H). unam.mx Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. unam.mxwikipedia.org

The magnitude of the deuterium KIE is instrumental in identifying the rate-determining step of a reaction. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. unam.mx For C-H/C-D bonds, this effect is typically "normal" (kH/kD > 1), with values often ranging from 2 to 7. A significant PKIE provides strong evidence that the C-H bond cleavage is a crucial part of the slowest step in the reaction sequence.

Conversely, a secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. unam.mxwikipedia.org These effects are generally smaller than PKIEs. unam.mx

α-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in hybridization. A normal KIE (kH/kD > 1, typically 1.0-1.4) is observed for rehybridization from sp2 to sp3, while an inverse KIE (kH/kD < 1, typically 0.7-0.9) is seen for the reverse (sp3 to sp2). wikipedia.org

β-secondary KIEs involve substitution at a position adjacent to the reacting center and are often associated with hyperconjugation or steric effects in the transition state.

In studies of enzyme-catalyzed reactions, such as those involving monoamine oxidase (MAO), deuterium substitution has been used to probe rate-limiting steps. For instance, while attempting to slow the metabolism of a potential imaging agent for MAO-B, researchers found no significant KIE. This suggested that the initial hydrogen abstraction step, which was deuterated, was not the sole rate-limiting factor, and a subsequent hydrolysis step might be masking the isotope effect. nih.gov In another study on the Pin1 peptidyl-prolyl isomerase, an inverse secondary KIE (kH/kD = 0.86 ± 0.08) for a deuterated proline substrate indicated a rehybridization of the prolyl nitrogen from sp2 to sp3 in the rate-limiting step, supporting a twisted amide transition state mechanism. nih.gov

The theoretical foundation of the KIE lies in transition state theory and the vibrational energy of molecules. A chemical bond can be modeled as a harmonic oscillator, which possesses a residual vibrational energy even at absolute zero, known as the zero-point energy (ZPE).

The ZPE is dependent on the vibrational frequency, which in turn is dependent on the reduced mass of the atoms forming the bond. Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and a lower ZPE compared to a C-H bond. unam.mx For a reaction to occur, the reactants must acquire sufficient energy to reach the transition state. Since the C-D bond starts from a lower energy level, more activation energy is required to cleave it, resulting in a slower reaction rate for the deuterated compound. This difference in activation energy between the deuterated and non-deuterated reactants is the primary origin of the KIE.

FeatureC-H BondC-D BondImplication for Reaction Rate
Isotope Mass LighterHeavier-
Reduced Mass LowerHigher-
Vibrational Frequency HigherLower-
Zero-Point Energy (ZPE) HigherLowerGreater activation energy needed for C-D bond cleavage. unam.mx
Reaction Rate FasterSlowerResults in a normal kinetic isotope effect (kH/kD > 1). unam.mxwikipedia.org

An inverse kinetic isotope effect (kH/kD < 1) can occur in specific situations, such as when a C-H bond becomes stiffer (has a higher vibrational frequency) in the transition state than in the reactant, or in pre-equilibria that favor the deuterated species. wikipedia.orgd-nb.info This is often observed in reactions involving changes in hybridization from sp2 to sp3 at the deuterated carbon. wikipedia.org

Application of Deuterium KIE for Rate-Determining Step Elucidation

Reaction Pathway Elucidation Using Deuterium as a Tracer

Beyond its use in KIE studies, deuterium serves as an invaluable, non-radioactive tracer for mapping reaction pathways. By strategically placing deuterium atoms in a molecule like 3-fluoroaniline-d5, chemists can follow the fate of these atoms throughout a reaction sequence using techniques like NMR spectroscopy and mass spectrometry.

Microwave-mediated hydrogen/deuterium (H/D) exchange studies on aniline (B41778) derivatives have demonstrated the utility of this approach. cardiff.ac.uk These methods allow for the efficient synthesis of deuterated anilines, which can then be used as building blocks or substrates in mechanistic investigations. cardiff.ac.uk The position and extent of deuterium incorporation in products and intermediates provide direct evidence for specific bond formations, cleavages, and molecular rearrangements.

For example, in a study of a tantalum-catalyzed addition of N-alkylarylamine C-H bonds across olefins, deuterium labeling was crucial. nih.gov When N-(methyl-d3)aniline was used, deuterium was found incorporated into the ortho position of the aromatic ring of the product. This suggested that a reversible ortho-metalation of the aniline ring occurred during the reaction. However, further experiments implied this ortho-metalation was a side reaction and not on the main catalytic pathway, which was proposed to involve the formation of an N-aryl imine complex. nih.gov Similarly, deuterium labeling studies have been essential in understanding the biodehalogenation pathways of fluorinated anilines, helping to distinguish between different metabolic routes. nih.gov

Influence of Deuteration on Reaction Selectivity and Reactivity

The substitution of hydrogen with deuterium can influence not only the rate of a reaction but also its selectivity (chemoselectivity, regioselectivity, and stereoselectivity). While often subtle, these effects arise from the same principles that govern KIEs. A deuterated bond is stronger and less reactive, which can alter the competition between different reaction pathways.

If a reaction has two competing pathways branching from a common intermediate, and one of these pathways involves breaking a C-H bond, deuterating that position will slow that specific pathway. This can increase the yield of the product from the competing pathway that does not involve C-D bond cleavage.

In the synthesis of fluorinated piperidines, deuterium labeling studies were performed to understand the origins of stereo-, regio-, and chemoselectivity. researchgate.net These mechanistic investigations revealed that the reaction proceeds through an iodiranium(III) ion, and the subsequent steps, which dictate the final product's structure and selectivity, are influenced by factors like the ligands on the iodine reagent. researchgate.net While not specifically focused on this compound, this work highlights how isotopic labeling is a key strategy for untangling complex selectivity issues in reactions involving fluorinated nitrogen-containing heterocycles.

Research into the synthesis of tetrahydroimidazo[1,2-f]phenanthridines showed that the nucleophilicity of the starting aniline derivative was a critical factor. gla.ac.uk While this study focused on electronic and steric effects, deuteration of the aniline ring in a compound like this compound could subtly alter its nucleophilic character and basicity, potentially influencing reaction outcomes in finely balanced systems.

Applications of 3 Fluoroaniline D5 in Advanced Chemical Research and Materials Science

Precursor in the Synthesis of Deuterated Functional Materials

The incorporation of deuterium (B1214612) into organic molecules is a key strategy for enhancing the performance and stability of functional materials. 3-Fluoroaniline-d5, with its reactive amine group and fluorinated, deuterated aromatic ring, is a valuable precursor for creating a new generation of polymers, organic electronics, and supramolecular structures.

In polymer science, the substitution of hydrogen with deuterium in monomer units can lead to polymers with improved characteristics. The C-D bond is stronger than the C-H bond, which can enhance the thermal and photochemical stability of the resulting polymer. While direct research on polymers synthesized from this compound is specific, the principles are well-established with similar deuterated molecules. lookchem.com The use of deuterated monomers can lead to materials with improved resistance to degradation, which is a critical factor in many industrial applications. lookchem.com The non-deuterated analogue, 3-fluoroaniline (B1664137), is already used in the development of specialty polymers and resins to enhance properties like thermal resistance. chemimpex.com By using this compound, chemists can further refine these properties, creating materials suitable for demanding environments.

Research Highlight: Enhanced Polymer Stability The primary advantage of using deuterated monomers like this compound is the "kinetic isotope effect." The greater strength of the C-D bond compared to the C-H bond means that reactions involving the cleavage of this bond, often the initial steps in thermal or photo-degradation, occur more slowly. This can translate to a longer service life for polymer-based components.

The field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), has significantly benefited from deuteration. The operational lifetime of OLED devices is often limited by the degradation of the organic materials, a process that can be initiated by high-energy vibrations of C-H bonds. Replacing these with stronger C-D bonds mitigates this degradation pathway, leading to more robust and longer-lasting devices. google.com

Patents and research literature describe the synthesis of deuterated semiconducting organic compounds for use in opto-electronic devices. google.comgoogle.com For instance, deuterated aniline (B41778) derivatives are used as intermediates in the synthesis of materials for organic light-emitting diodes. google.com The use of this compound as a building block allows for the targeted introduction of deuterium into specific parts of an organic semiconductor molecule, enhancing its stability without significantly altering its electronic properties, such as the energy levels required for efficient charge transport and light emission. google.com This strategic deuteration can result in greater processing tolerance and improved device longevity. google.com

PropertyStandard (C-H) MaterialDeuterated (C-D) MaterialRationale for Improvement
Operational Lifetime StandardEnhancedSlower degradation due to stronger C-D bonds, reducing vibrational-energy-induced decomposition. google.com
Thermal Stability GoodImprovedHigher energy required to break C-D bonds compared to C-H bonds. lookchem.com
Quantum Efficiency HighMaintained or Slightly ImprovedDeuteration typically does not negatively impact the electronic energy levels responsible for light emission.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. apacsci.comnih.gov The substitution of hydrogen with deuterium can subtly influence these weak interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to changes in crystal packing, molecular conformation, and the stability of self-assembled structures. apacsci.com

While specific studies on this compound in self-assembly are niche, the principles suggest its potential. The fluorine atom and the amine group on the molecule are both capable of participating in hydrogen bonding and other electrostatic interactions. The deuterated ring can affect the strength and geometry of π-π stacking interactions between aromatic rings, a key driving force in the formation of many supramolecular architectures. apacsci.com This allows for fine-tuning of the self-assembly process to create complex nanostructures with precisely controlled properties. apacsci.comnih.gov

Organic Electronics: Building Blocks for Deuterated OLEDs and Semiconductor Materials

Development of Advanced Analytical Methodologies Using Deuterated Internal Standards

One of the most significant applications of this compound is as an internal standard in quantitative analytical chemistry, particularly in techniques coupled with mass spectrometry. impurity.com

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for chemical measurement, known for its high accuracy and precision. fda.goveuropa.eu The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. fda.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-fluoroaniline.

The core principle of IDMS is that the labeled standard (this compound) and the natural analyte (3-fluoroaniline) are chemically identical and thus behave the same way during sample extraction, cleanup, and chromatographic separation. fda.govresearchgate.net Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Since the mass spectrometer can distinguish between the analyte and the standard based on their mass difference, the ratio of their signals is measured. This ratio remains constant regardless of sample loss, allowing for the accurate calculation of the original analyte concentration. fda.govresearchgate.net This approach effectively corrects for matrix effects and variations in extraction efficiency, leading to highly reliable results. fda.govresearchgate.net

In the validation of analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), stable isotope-labeled internal standards like this compound are indispensable. lcms.czmdpi.com Method validation ensures that an analytical procedure is fit for its intended purpose by assessing parameters such as accuracy, precision, linearity, and sensitivity. srce.hrdshs-koeln.dejfda-online.com

Using a deuterated internal standard is considered the gold standard for quantitative mass spectrometry. lcms.cz It co-elutes with the analyte, experiencing the same chromatographic conditions and, crucially, the same ionization suppression or enhancement effects from the sample matrix. cerilliant.com By normalizing the analyte's signal to the internal standard's signal, these matrix effects are effectively canceled out. This leads to significant improvements in the accuracy and precision of the measurement, especially in complex biological or environmental samples. lcms.cz

Example of Internal Standard Use in Method Validation

Validation ParameterWithout Internal StandardWith Deuterated Internal StandardImprovement
Accuracy (% Recovery) 60-140% (Variable)95-105% (Consistent)Results are closer to the true value across different matrices. lcms.cz
Precision (% RSD) > 20%< 15%Measurements are more repeatable and reproducible. lcms.czsrce.hr
Linearity (R²) > 0.99> 0.998Stronger correlation between concentration and response. srce.hr
Limit of Quantification HigherLowerAbility to reliably measure smaller amounts of the analyte. dshs-koeln.dejfda-online.com

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Catalysis Research: Ligand Design and Mechanistic Probing with Deuterated Substrates

In the realm of catalysis, isotopically labeled compounds such as this compound are invaluable for elucidating complex reaction mechanisms and for the rational design of catalyst ligands. The presence of deuterium instead of hydrogen can subtly but measurably alter reaction rates and bond vibrations, providing deep insights that are otherwise difficult to obtain.

Mechanistic Probing via the Kinetic Isotope Effect (KIE)

The primary application of deuterated substrates in catalysis is to determine the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H).

A significant primary KIE (typically k_H/k_D > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. wikipedia.org This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Conversely, a KIE value close to 1 suggests that the C-H bond is not cleaved during the RDS.

For a compound like this compound, where deuterium atoms are placed on the aromatic ring, a KIE experiment could be designed to probe mechanisms of C-H activation. In a transition metal-catalyzed reaction, if a C-D bond on the aniline ring is targeted for activation, measuring the reaction rates of deuterated and non-deuterated 3-fluoroaniline would reveal whether this C-H activation step is kinetically significant. For instance, studies on iridium-catalyzed hydrogen isotope exchange have utilized deuterated anilines to understand the mechanism and regioselectivity of deuterium incorporation. d-nb.infoacs.org

Illustrative Data on Reaction Kinetics of Substituted Anilines

While specific KIE data for catalytic reactions involving this compound is not available, kinetic studies on related anilines demonstrate how electronic effects influence reaction rates. The following table, derived from a study on the oxidation of anilines by triplet methylene (B1212753) blue, shows how different substituents affect the quenching rate constants. This type of data, when compared with corresponding data from deuterated analogues, is fundamental to mechanistic investigation.

Table 1: Quenching rate constants for the reaction of various substituted anilines with triplet methylene blue in aqueous solution. This data illustrates how electronic properties of the aniline ring influence reaction kinetics. Data sourced from The Journal of Physical Chemistry A. acs.org

Role in Ligand Design

While less direct, deuteration plays a role in ligand design, particularly in the context of "heavy drugs." The same principle of the stronger C-D bond can be used to enhance the metabolic stability of organic ligands used in catalysis. acs.org By selectively replacing hydrogen with deuterium at positions on the ligand that are susceptible to metabolic oxidation, the ligand's lifetime and robustness can be increased. This is a critical consideration in designing catalysts for long-term industrial processes or for in vivo applications. For instance, research into palladium-catalyzed hydrodefluorination suggests that converting fluorinated libraries to their deuterated counterparts could suppress oxidative metabolism by leveraging the kinetic isotope effect.

Furthermore, deuterated ligands can serve as mechanistic probes themselves. In catalytic systems where the ligand is not just a passive scaffold but an active participant in the reaction (e.g., through metal-ligand cooperation), isotopic labeling of the ligand can help to unravel these more intricate mechanistic pathways. rsc.org

Environmental Fate and Degradation Pathway Elucidation of Deuterated Fluoroanilines Mechanistic Focus

Mechanistic Investigations of Photodegradation Pathways

The photodegradation of aromatic amines like 3-fluoroaniline (B1664137) is a complex process governed by the molecule's interaction with light, leading to the formation of various excited states and subsequent decay pathways. The use of deuterated analogues, such as aniline-d7 (B85245), has been instrumental in unraveling these ultrafast dynamics, providing a model for understanding the fate of 3-fluoroaniline-d5. rsc.orgucl.ac.uk

Upon absorption of UV light, aniline (B41778) can be promoted to several excited electronic states, primarily the ¹ππ* and ¹πσ* states. rsc.org The ¹πσ* state is characterized by a dissociative potential energy curve along the N-H (or N-D) stretching coordinate and provides an efficient pathway for the molecule to return to the electronic ground state, a mechanism that helps protect biological molecules from photochemical damage. rsc.org

Time-resolved photoelectron spectroscopy experiments comparing aniline and aniline-d7 reveal multiple relaxation pathways with distinct time constants. rsc.org One pathway involves ultrafast relaxation from the initially populated S2(π3s/πσ) state to the S1(ππ) state, from which the molecule returns to the ground state on a longer timescale. ucl.ac.uk Another competing channel involves motion along the dissociative πσ* potential energy surface. ucl.ac.uk The comparison between the deuterated and non-deuterated species confirms that relaxation via the S1(ππ) state is a primary decay channel. ucl.ac.uk Deuteration can influence the lifetimes of these excited states, providing crucial data for validating theoretical models of the potential energy surfaces and identifying the specific bonds involved in the relaxation dynamics. rsc.org For instance, the photolysis of the herbicide metamifop, which contains a fluoroaniline (B8554772) moiety, is proposed to initiate via the homolytic fission of C-O bonds, leading to various radical-mediated reactions. nih.gov

Interactive Table 1: Comparative Relaxation Dynamics of Aniline vs. Aniline-d7
ParameterAnilineAniline-d7Mechanistic Implication
Excitation Wavelength (nm)272 - 238272 - 238Probing different electronic states (¹πσ and ²ππ). rsc.org
Observed Decay ChannelsMultiple (≥4)Multiple (≥4)Indicates several competing relaxation pathways exist. rsc.org
Longest Time Constant (τ₁)Corresponds to ¹ππ state decaySimilar to AnilineConfirms the role of the ¹ππ* state as a key intermediate. rsc.org
Key Intermediate StateS1(ππ)S1(ππ)Relaxation from the S2 to the S1 state is a major pathway. ucl.ac.uk
Dissociative State¹πσ* (N-H stretch)¹πσ* (N-D stretch)Deuteration directly probes the role of this N-H/N-D bond in dissociation. rsc.org

This table summarizes findings from femtosecond time-resolved photoelectron spectroscopy experiments, illustrating how deuteration is used to probe and confirm photochemical relaxation mechanisms. Data synthesized from sources rsc.orgucl.ac.uk.

Elucidation of Biodegradation Mechanisms (e.g., Catechol Pathway)

The biodegradation of fluoroanilines is a critical environmental fate process, though they often exhibit poor biodegradability. nih.govx-mol.net Mechanistic studies have identified that specific microbial communities can metabolize these compounds through distinct enzymatic pathways. For 3-fluoroaniline (3-FA), two primary bacterial degradation routes have been elucidated.

The most commonly described pathway involves an initial attack by a dioxygenase enzyme. nih.gov In this mechanism, mixed microbial cultures convert 3-FA into 4-fluorocatechol . nih.govx-mol.net This step is a key hydroxylation reaction catalyzed by a dioxygenase, which inserts two oxygen atoms into the aromatic ring. grantome.com The resulting fluorinated catechol is a central intermediate that can be further processed by ring-cleavage enzymes. nih.gov The use of this compound would be invaluable in confirming this pathway; by tracking the deuterium (B1214612) labels using mass spectrometry, researchers could verify their retention on the aromatic ring during the conversion to 4-fluorocatechol-d4 and follow their fate in subsequent ring-fission products.

However, an alternative, "unconventional" pathway has been discovered in the pure bacterial strain Rhizobium sp. JF-3, which can use 3-FA as its sole source of carbon and energy. nih.gov This pathway is initiated by a monooxygenase, which catalyzes a reaction leading to the formation of 3-aminophenol (B1664112) and resorcinol (B1680541). nih.govresearchgate.net This initial step involves defluorination. The resulting resorcinol is then funneled into a conventional ortho-cleavage pathway. nih.gov This discovery highlights that different microorganisms have evolved distinct enzymatic machinery to overcome the stability of the C-F bond.

Interactive Table 2: Comparison of Identified Biodegradation Pathways for 3-Fluoroaniline
FeaturePathway 1: Dioxygenase-MediatedPathway 2: Monooxygenase-Mediated
Microorganisms Mixed cultures (e.g., Ochrobactrum, Aquaspirillum) nih.govx-mol.netPure culture (Rhizobium sp. JF-3) nih.gov
Key Initial Enzyme Dioxygenase nih.govx-mol.netMonooxygenase nih.govresearchgate.net
Initial Reaction DihydroxylationHydroxylation/Defluorination nih.govresearchgate.net
Key Intermediate(s) 4-Fluorocatechol nih.govx-mol.net3-Aminophenol, Resorcinol nih.gov
Ring Cleavage Typically follows catechol pathway (ortho- or meta-cleavage) nih.govOrtho-cleavage of resorcinol nih.gov
Fate of Fluorine Retained in the initial intermediateRemoved in the initial step nih.gov

This table compares the two known enzymatic pathways for the initial breakdown of 3-fluoroaniline by different bacterial systems. Data synthesized from sources nih.govx-mol.netnih.govnih.govresearchgate.net.

Advanced Oxidation Process (AOP) Mechanisms with Deuterated Probes

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH). researchgate.net Understanding the precise mechanism by which •OH radicals attack a contaminant like 3-fluoroaniline is crucial for process optimization. Deuterated probes such as this compound are essential tools for these mechanistic investigations, primarily through the study of the kinetic isotope effect (KIE). researchgate.netwikipedia.org

The KIE is the ratio of the reaction rate of a light isotopologue (containing hydrogen) to a heavy one (containing deuterium), kH/kD. wikipedia.org A primary KIE value significantly greater than 1 indicates that the C-H bond is broken during the rate-determining step of the reaction. core.ac.uk Conversely, a KIE value close to 1 suggests the C-H bond is not broken in the key step. researchgate.net

The reaction of •OH with aromatic compounds can proceed via two main mechanisms: direct hydrogen abstraction from the ring or electrophilic addition to the π-system of the ring. bsu.educopernicus.org By comparing the degradation rate of 3-fluoroaniline with that of this compound in an AOP system, the dominant pathway can be determined. Studies on similar aromatic compounds like anthracene (B1667546) have shown that at lower temperatures, the reaction with •OH proceeds mainly through an addition mechanism, which is consistent with KIE measurements close to unity. nih.gov Therefore, if the AOP-driven degradation of this compound shows a KIE near 1, it provides strong evidence that the rate-limiting step is the addition of the •OH radical to the aromatic ring, not the abstraction of a hydrogen/deuterium atom from it. This distinction is fundamental to modeling the reactivity and fate of fluoroanilines in AOP-based water treatment systems.

Interactive Table 3: Use of this compound as a Mechanistic Probe in AOPs
Proposed Reaction StepDescriptionExpected KIE (kH/kD)Mechanistic Conclusion
H/D Abstraction The •OH radical directly removes a hydrogen (or deuterium) atom from the aromatic ring in the rate-determining step.> 1 (e.g., 2-7)C-H/C-D bond cleavage is the slow step. This pathway is a minor contributor for most aromatics at ambient temperature. core.ac.uknih.gov
•OH Addition The •OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. The C-H/C-D bond is not broken in this step.≈ 1C-H/C-D bond cleavage is not rate-determining. This is the dominant mechanism for •OH reactions with benzene (B151609) and other aromatics. bsu.edunih.gov
Secondary KIE Isotopic substitution is at a position not directly involved in bond breaking but influences the transition state (e.g., through rehybridization).0.7 - 1.4Provides information about changes in the transition state structure away from the reaction center. wikipedia.org

This table illustrates how the kinetic isotope effect (KIE), measured by comparing the reaction rates of 3-fluoroaniline and this compound, can be used to distinguish between different AOP reaction mechanisms. Data synthesized from sources wikipedia.orgcore.ac.ukbsu.edunih.gov.

Compound Reference Table

Compound Name
3-Fluoroaniline
This compound
Aniline
Aniline-d7
4-Fluorocatechol
4-Fluorocatechol-d4
Catechol
3-Aminophenol
Resorcinol
Metamifop
Anthracene
Benzene
Toluene

Future Research Directions and Emerging Methodologies for Deuterated Aromatic Amines

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful solutions to accelerate the discovery and optimization of deuterated compounds. stfc.ac.uk These technologies are being applied across the research and development pipeline, from identifying novel drug candidates to predicting reaction outcomes and analyzing complex data.

ML algorithms can analyze vast datasets of known materials to identify trends and predict the properties of novel compounds, guiding researchers toward the most promising systems. stfc.ac.uk This data-driven approach helps to overcome human bias and can reveal previously missed opportunities. stfc.ac.uk In the realm of deuterated drugs, AI and ML tools are employed in preclinical drug discovery to systematically analyze compounds and guide selective deuteration at metabolic "soft spots" to improve pharmacokinetic profiles. clearsynthdiscovery.com

Furthermore, deep learning, a subset of ML, is making significant strides in the analysis of spectroscopic data. For example, deep learning models are being developed to automatically interpret Nuclear Magnetic Resonance (NMR) spectra of complex chemical mixtures, which is essential for monitoring deuteration reactions. mdpi.com AI is also being used to enhance other analytical techniques; it has been shown to automatically correct for artifacts in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) data, improving the accuracy and throughput of this powerful method for studying protein dynamics. acs.org The convergence of AI with chemistry is poised to revolutionize molecular design, promising greater precision, efficiency, and innovation in the synthesis of compounds like 3-Fluoroaniline-d5. researchgate.net

Novel Spectroscopic Techniques for In-Situ Monitoring of Deuterated Reactions

The precise monitoring of chemical reactions in real-time is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring product quality. Several novel spectroscopic techniques are emerging as powerful tools for the in-situ monitoring of deuteration reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Long a cornerstone of chemical analysis, NMR is being adapted for real-time monitoring. Benchtop NMR spectrometers, in particular, offer a versatile and non-invasive method to track reaction progress by identifying and quantifying reactants and products simultaneously. acs.org Recent advancements include the development of stationary flow reactor setups that can be inserted directly into the bore of a benchtop NMR spectrometer, allowing for continuous monitoring of reaction mixtures. osf.io This setup even permits the use of time-consuming 2D NMR techniques to elucidate the structure of unknown intermediates during the course of the reaction. acs.orgosf.io For specialized applications, techniques like ¹¹B-NMR spectroscopy have proven to be a faster and more efficient way to monitor the synthesis and purity of specific ligand types. nih.gov

Raman Spectroscopy: This technique provides unique advantages by enabling real-time monitoring of changes to a catalyst's surface structure and the formation of reaction intermediates under actual reaction conditions. rsc.org In-situ Raman spectroscopy is particularly valuable for studying electrochemical reactions, where it can provide vital information on reaction mechanisms. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging and exceptionally selective spectroscopic technique that is being developed for automated, online reaction monitoring. acs.org Its high resolution allows for the unambiguous identification and quantification of individual components in a complex reaction mixture, even resolving isobaric species that are challenging for mass spectrometry. acs.org

These advanced in-situ monitoring techniques are overcoming the limitations of traditional optical spectroscopy, which often struggle to resolve mixtures and provide detailed structural information. acs.org By providing a multi-angled perspective, these tools are becoming indispensable for the process understanding and control required in the synthesis of deuterated compounds. acs.org

Advancements in Asymmetric Deuteration Methodologies

The creation of specific stereoisomers of deuterated molecules, known as asymmetric deuteration, is a significant challenge that is critical for optimizing the properties of chiral drug candidates. nih.gov Researchers are developing increasingly sophisticated methods to precisely install a deuterium (B1214612) atom at a stereogenic center.

Recent strategies often employ chiral metal complexes, organocatalysts, or enzymes to achieve stereoselectivity. acs.org However, these methods can sometimes be limited by substrate scope or moderate enantioselectivity. acs.org To overcome these hurdles, innovative approaches are being explored:

Photoenzymatic Catalysis: This method combines the selectivity of enzymes with the power of visible-light catalysis. rsc.org For example, photoinduced enzymatic systems have been developed for the asymmetric synthesis of α-deuterated carbonyl compounds with high yield and enantiomeric excess. rsc.org

Electrochemical Methods: Organic electrosynthesis offers a green and efficient alternative for deuteration. xmu.edu.cn Research is ongoing to develop electrocatalytic systems, potentially using chiral catalysts, to achieve the asymmetric formation of carbon-deuterium (C-D) bonds. xmu.edu.cn

Combined Catalytic Strategies: Novel protocols are being designed that combine different types of reactions in a single process. One such strategy merges H/D exchange with an azomethine ylide-involved 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine (B122466) derivatives with excellent stereoselectivity and high levels of deuterium incorporation. nih.gov

Enantioretentive Deuteration: A recent breakthrough demonstrated that the chiral information in optically active α-amino acid derivatives can be retained during α-deuteration in a protic solvent, a process that does not require external chiral sources. acs.org

These advancements are expanding the toolbox for asymmetric isotopic labeling, making it possible to synthesize complex, biologically important deuterated chiral molecules with greater precision and efficiency. nih.govacs.org

Development of High-Throughput Screening for Deuterium Labeling Reactions

High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid testing of vast compound libraries to identify new leads. researchgate.net This approach is now being adapted to accelerate the discovery and optimization of deuterium labeling reactions.

Mass Spectrometry-Based HTS: Mass spectrometry (MS) is a key analytical technique in HTS due to its speed and sensitivity. lcms.cz HTS assays based on mass spectrometry have been specifically developed for deuterated compounds. For instance, an HTS assay using a deuterium-labeled stearoyl-CoA substrate was created to identify small molecule inhibitors of the enzyme SCD1. researchgate.net This method avoids interference from endogenous substrates and has been used to screen over 1.7 million compounds. researchgate.net Instruments like the Agilent RapidFire High-Throughput MS system can analyze samples in as little as eight seconds, making the screening of hundreds of thousands of compounds feasible within weeks. lcms.cz

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Originally used to study protein structure and dynamics, HDX-MS is emerging as an HTS technique. nih.govchromatographyonline.com By implementing automated sample preparation and advanced data analysis, HDX-MS can be used to screen macromolecular assemblies and provide unique interaction data that would otherwise be unattainable. nih.gov

These HTS methodologies allow researchers to efficiently screen for optimal reaction conditions, catalysts, and substrates for deuteration. researchgate.net By using a multi-substrate screening approach, for example, optimal conditions for the deuteration of various classes of heteroarenes can be identified from a minimal number of screening reactions. researchgate.net The development of HTS for deuterium labeling is significantly accelerating the pace of research and development in this vital area of medicinal chemistry.

Q & A

What are the recommended synthetic methodologies for deuterium incorporation into 3-Fluoroaniline-d5?

Category: Basic
Methodological Answer:
Deuterium incorporation in this compound typically involves acid-catalyzed hydrogen-deuterium (H/D) exchange or synthesis using deuterated precursors. For example:

  • Acid-catalyzed exchange: Use D₂O with a protic acid (e.g., DCl or D₂SO₄) under reflux to replace labile protons in the amino group. Monitor deuteration efficiency via ¹H NMR to ensure suppression of NH₂ signals .
  • Deuterated intermediates: Start with deuterated benzene derivatives and employ fluorination reagents (e.g., Selectfluor™) to introduce fluorine atoms, followed by amination steps .

How can the purity and isotopic enrichment of this compound be validated experimentally?

Category: Basic
Methodological Answer:
Use a combination of:

  • High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify deuterium incorporation (e.g., absence of m/z shifts corresponding to non-deuterated species) .
  • ¹H and ¹⁹F NMR: Suppression of NH₂ proton signals in ¹H NMR and fluorine coupling patterns in ¹⁹F NMR confirm deuteration and structural integrity .
  • Isotopic ratio analysis: Gas chromatography-mass spectrometry (GC-MS) quantifies D/H ratios using fragmentation patterns .

What are the optimal storage conditions to maintain the stability of this compound?

Category: Basic
Methodological Answer:
Store under inert atmospheres (argon or nitrogen) in amber glass vials at room temperature (RT). Avoid prolonged exposure to light, moisture, or oxygen, which can degrade the amino group or induce deuterium loss. Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis are recommended to assess decomposition .

How do isotopic effects (²H vs. ¹H) influence the reactivity of this compound in nucleophilic substitution reactions?

Category: Advanced
Methodological Answer:
Deuterium’s higher mass reduces zero-point energy, potentially altering reaction kinetics. For example:

  • Kinetic isotope effects (KIE): Measure rate constants (k₁/k₂) for reactions like aromatic amination. KIE >1 indicates deuterium slows proton/deuteron transfer steps.
  • Computational modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energy differences between H and D analogues. Compare with experimental Arrhenius parameters .

What computational strategies are effective for predicting the thermochemical properties of this compound?

Category: Advanced
Methodological Answer:

  • Composite methods (G3MP2B3): Calculate gas-phase enthalpies of formation (ΔfH°(g)) with <3 kJ·mol⁻¹ deviation from experimental data .
  • Solvation models: Use COSMO-RS to predict solubility parameters and partition coefficients (log P) in deuterated solvents .
  • Isotopic substitution in DFT: Modify basis sets to account for deuterium’s nuclear mass in vibrational frequency calculations for entropy (ΔS) corrections .

How can contradictions between experimental and computational data for this compound be resolved?

Category: Advanced
Methodological Answer:

  • Error source analysis: Check for systematic errors (e.g., calibration drift in calorimetry) or approximations in computational models (e.g., neglect of anharmonic vibrations).
  • Hybrid experimental-computational workflows: Validate DFT-predicted ΔfH°(g) using rotating-bomb calorimetry and sublimation enthalpy data .
  • Sensitivity testing: Vary computational parameters (e.g., basis set size, solvent models) to identify robustness of predictions .

What analytical techniques are suitable for tracking degradation products of this compound under oxidative conditions?

Category: Advanced
Methodological Answer:

  • HPLC-DAD/HRMS: Separate and identify quinone derivatives or fluorinated byproducts using reverse-phase C18 columns with deuterated methanol/water gradients .
  • Electron paramagnetic resonance (EPR): Detect radical intermediates formed during oxidation (e.g., using DDQ as an oxidant) .
  • Isotopic labeling studies: Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation pathways in degradation products .

What safety protocols are critical when handling this compound in laboratory settings?

Category: Basic
Methodological Answer:

  • PPE requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile deuterated amines .
  • Spill management: Neutralize spills with activated carbon or vermiculite, followed by disposal in labeled hazardous waste containers .

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